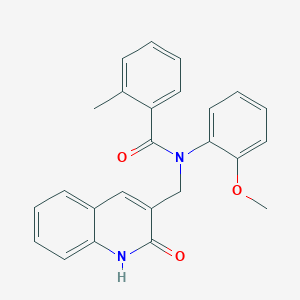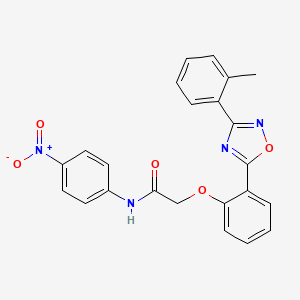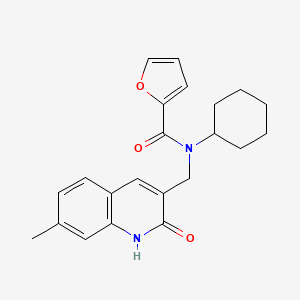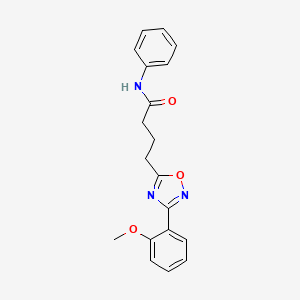
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEP, is a synthetic compound that has been the subject of scientific research due to its potential biological and medicinal properties. It belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological activities. MOPEP has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
作用机制
The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the levels of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. Moreover, this compound has been shown to reduce oxidative stress and protect against neuronal damage, possibly through its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated microglial cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells. In vivo studies have demonstrated its analgesic and anticonvulsant effects in animal models.
实验室实验的优点和局限性
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages as a research tool, such as its high purity and stability, which make it suitable for various experimental designs. It also exhibits a wide range of biological activities, which make it a versatile compound for investigating different pathways and mechanisms. However, its limitations include its low solubility in water and its potential toxicity at high doses, which require careful optimization of the experimental conditions.
未来方向
There are several future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action. Moreover, the development of new derivatives of this compound with enhanced pharmacological properties and reduced toxicity is an area of active research. Additionally, the elucidation of the exact molecular targets of this compound and its downstream signaling pathways will provide insights into its biological activities and potential therapeutic applications.
合成方法
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide can be synthesized through a multistep process, which involves the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole-2-thione. This intermediate is then treated with butanoyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
科学研究应用
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action.
属性
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-11-6-5-10-15(16)19-21-18(25-22-19)13-7-12-17(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBMNZGMMZREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

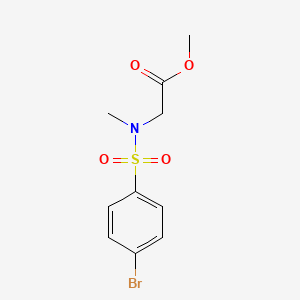
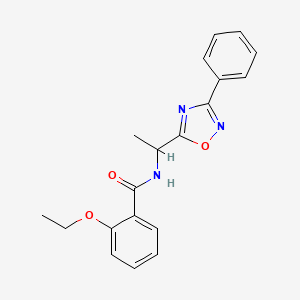
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
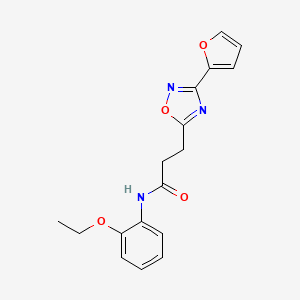
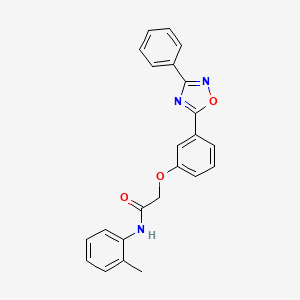
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
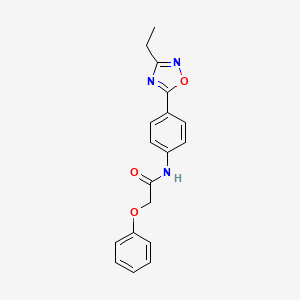

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)

